Methyl 4-(bromomethyl)thiazole-2-carboxylate
CAS No.: 1378873-75-6
Cat. No.: VC4361568
Molecular Formula: C6H6BrNO2S
Molecular Weight: 236.08
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1378873-75-6 |
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Molecular Formula | C6H6BrNO2S |
Molecular Weight | 236.08 |
IUPAC Name | methyl 4-(bromomethyl)-1,3-thiazole-2-carboxylate |
Standard InChI | InChI=1S/C6H6BrNO2S/c1-10-6(9)5-8-4(2-7)3-11-5/h3H,2H2,1H3 |
Standard InChI Key | TUEXHSMMTASACN-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NC(=CS1)CBr |
Introduction
Chemical Identity and Structural Features
Methyl 4-(bromomethyl)thiazole-2-carboxylate belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The molecular formula is C₆H₅BrN₂O₂S, with a molecular weight of 249.09 g/mol. The compound’s structure features:
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A thiazole core (C₃H₂NS) providing aromatic stability and sites for electrophilic substitution.
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A bromomethyl group (-CH₂Br) at the 4-position, which enhances reactivity in alkylation and coupling reactions.
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A methyl carboxylate group (-COOCH₃) at the 2-position, influencing solubility and serving as a directing group in further functionalization .
Table 1: Comparative Analysis of Brominated Thiazole Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
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Methyl 4-(bromomethyl)thiazole-2-carboxylate | C₆H₅BrN₂O₂S | 249.09 | Bromomethyl, methyl carboxylate |
Methyl 5-(bromomethyl)thiazole-2-carboxylate | C₆H₅BrN₂O₂S | 249.09 | Bromomethyl, methyl carboxylate |
4-(Bromomethyl)-2-methylthiazole | C₅H₆BrNS | 192.07 | Bromomethyl, methyl |
Methyl 2-bromothiazole-4-carboxylate | C₅H₄BrNO₂S | 222.06 | Bromo, methyl carboxylate |
Synthesis and Manufacturing
The synthesis of methyl 4-(bromomethyl)thiazole-2-carboxylate typically involves multi-step routes leveraging halogenation and esterification reactions. A representative method, adapted from patents describing analogous compounds, proceeds as follows :
Stepwise Synthesis Protocol
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Diazotization and Bromination:
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Reduction and Hydrolysis:
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Final Bromomethylation:
Key Reaction Mechanisms
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Radical Bromination: NBS generates bromine radicals that abstract hydrogen from the methyl group, forming a bromomethyl substituent via a chain mechanism .
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Esterification: Fischer esterification employs sulfuric acid as a catalyst to convert carboxylic acids to methyl esters .
Physical and Chemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch of ester), 670 cm⁻¹ (C-Br stretch) .
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NMR (¹H):
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Mass Spectrometry: Molecular ion peak at m/z 249 (M⁺), with fragments at m/z 170 (loss of -CH₂Br) and m/z 122 (thiazole ring) .
Reactivity and Functionalization
The bromomethyl and ester groups confer dual reactivity, enabling diverse transformations:
Nucleophilic Substitution
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The -CH₂Br group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form thiazole derivatives with extended side chains. For example, reaction with piperidine yields methyl 4-(piperidinomethyl)thiazole-2-carboxylate, a potential pharmacophore .
Cross-Coupling Reactions
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Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ replaces the bromine atom with aryl groups, enabling access to biaryl thiazole systems.
Ester Hydrolysis
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Treatment with aqueous NaOH converts the methyl ester to a carboxylic acid, which can be further functionalized via amidation or reduction .
Applications in Pharmaceutical Research
Thiazole derivatives are prominent in drug discovery due to their metabolic stability and bioisosteric properties. Methyl 4-(bromomethyl)thiazole-2-carboxylate has been explored in:
Anticancer Agents
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Analogous compounds, such as 2-(3-benzamidopropanamido)thiazole-5-carboxylates, inhibit HSET (KIFC1), a kinesin critical for centrosome clustering in cancer cells. These inhibitors induce multipolar mitotic spindles, leading to apoptosis in centrosome-amplified malignancies .
Antimicrobial Scaffolds
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Brominated thiazoles exhibit activity against Staphylococcus aureus and Escherichia coli by disrupting cell wall synthesis. The bromomethyl group enhances lipophilicity, improving membrane penetration .
Prodrug Development
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